Dimethyl aminomalonate hydrochloride
Overview
Description
Dimethyl aminomalonate hydrochloride is a hydrochloride salt of a dialkyl aminomalonate.
Mechanism of Action
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It is used as a starting reagent in the synthesis of various compounds .
Biochemical Pathways
Dimethyl 2-aminomalonate hydrochloride is involved in the synthesis of several compounds. For instance, it may be used in the synthesis of methyl 3-phenyl-5-hydantoincarboxylate and Boc-Leu-Ama (OMe) 2 .
Pharmacokinetics
Its solubility in water is reported to be 25 mg/mL, suggesting that it may have good bioavailability . .
Result of Action
It is known to be used as a starting reagent in the synthesis of various compounds
Action Environment
It is known that the compound is stable under inert atmosphere and room temperature conditions .
Properties
IUPAC Name |
dimethyl 2-aminopropanedioate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-9-4(7)3(6)5(8)10-2;/h3H,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNDKNJSEWOEDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936455 | |
Record name | Dimethyl aminopropanedioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16115-80-3 | |
Record name | Propanedioic acid, 2-amino-, 1,3-dimethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16115-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16115-80-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl aminopropanedioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl aminomalonate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some common synthetic applications of Dimethyl aminomalonate hydrochloride?
A1: this compound serves as a versatile building block in organic synthesis. For instance, it can be used to synthesize pyroglutamic acid derivatives []. A recent study demonstrated its use in the synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate, employing an enantioselective Michael-Proton Transfer-Lactamization reaction []. Furthermore, it acts as a precursor in the synthesis of heterocyclic compounds like 1,3,5,7‐Tetraoxoperhydroimidazo[1,5‐c]imidazole. This synthesis involves a condensation reaction with phenyl isocyanate under heated conditions in the presence of a base like triethylamine or pyridine [].
Q2: Can you elaborate on the structural features of this compound that make it suitable for these reactions?
A2: While the provided abstracts don't delve into the detailed spectroscopic analysis of this compound, its structure can be inferred from its reactions. The presence of a nucleophilic amine group and two ester groups allows for diverse reactivity. In the synthesis of pyroglutamic acid derivatives, the amine likely participates in a Michael addition followed by intramolecular cyclization to form the lactam ring []. Similarly, in the synthesis of the imidazo[1,5-c]imidazole scaffold, the amine group reacts with the isocyanate functionality, highlighting its role in heterocycle formation [].
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